Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt
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Overview
Description
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt is a surfactant commonly used in various industrial and personal care products. This compound is known for its ability to reduce surface tension, making it an effective agent in formulations that require foaming, emulsifying, or cleaning properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt typically involves the reaction of glycine with N-methyl-N-(9Z)-9-octadecenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and distillation ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are often carboxylic acids or aldehydes.
Reduction: The primary products are alcohols or amines.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in personal care products like shampoos, soaps, and detergents for its foaming and cleaning abilities.
Mechanism of Action
The mechanism of action of Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in emulsifying oils and dirt, facilitating their removal in cleaning applications. The molecular targets include lipid membranes and hydrophobic compounds, where it disrupts the surface tension and enhances solubility.
Comparison with Similar Compounds
Similar Compounds
Sodium lauroyl sarcosinate: Another surfactant with similar properties, used in personal care products.
Sodium cocoyl isethionate: Known for its mildness and used in skin care formulations.
Sodium methyl cocoyl taurate: Used in shampoos and body washes for its gentle cleansing properties.
Uniqueness
Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt stands out due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both emulsification and cleaning.
Properties
CAS No. |
51821-82-0 |
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Molecular Formula |
C21H40NNaO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
sodium;2-[methyl-[(Z)-octadec-9-enyl]amino]acetate |
InChI |
InChI=1S/C21H41NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)20-21(23)24;/h10-11H,3-9,12-20H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
InChI Key |
CRUUTKINBOXHMH-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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